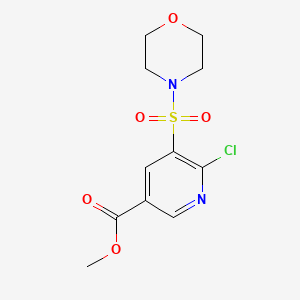

Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's complete systematic name reflects the pyridine ring as the parent heterocycle, with specific positional designations for each substituent group. The chlorine atom occupies the 6-position of the pyridine ring, while the morpholine-4-sulfonyl group is attached at the 5-position, and the methyl carboxylate ester group is located at the 3-position.

The molecular structure can be represented through several chemical notation systems, with the Simplified Molecular Input Line Entry System string recorded as COC(=O)c1cnc(c(c1)S(=O)(=O)N1CCOCC1)Cl. The International Chemical Identifier provides additional structural specificity through the string InChI=1S/C11H13ClN2O5S/c1-18-11(15)8-6-9(10(12)13-7-8)20(16,17)14-2-4-19-5-3-14/h6-7H,2-5H2,1H3. These standardized representations enable precise communication of the compound's structural features across different chemical databases and research platforms.

The compound's systematic classification places it within multiple overlapping chemical categories. As a pyridine derivative, it belongs to the broader class of six-membered nitrogen-containing heterocycles. The presence of the sulfonamide functional group classifies it among organosulfur compounds, specifically those containing the sulfonyl group connected to an amine functionality. The morpholine ring system contributes saturated six-membered heterocyclic character with both nitrogen and oxygen heteroatoms, while the methyl ester group provides typical carboxylic acid derivative functionality.

Historical Context in Heterocyclic Sulfonamide Chemistry

The development of heterocyclic sulfonamide compounds has its roots in the pioneering work on sulfonamide antibiotics, with the first sulfonamide discovered in Germany in 1932. These early discoveries established sulfonamides as fundamental pharmacophore groups, leading to extensive research into their synthetic capabilities and biological properties. The incorporation of heterocyclic periphery into sulfonamide structures represents a significant evolution in medicinal chemistry, expanding the therapeutic potential beyond traditional antibacterial applications.

Sulfonamides with heterocyclic periphery have emerged as important synthetic targets due to their diverse biological activities, including antiviral properties against various pathogens. The research field has experienced renewed interest, driven by advances in synthetic organic chemistry and expanded understanding of structure-activity relationships. Modern synthetic capabilities have enabled the creation of complex molecules that combine sulfonamide functionality with nitrogen-containing heterocycles, resulting in compounds with extended activity spectra beyond their antibacterial origins.

The specific combination of pyridine, morpholine, and sulfonamide functionalities in this compound reflects contemporary approaches to drug design that leverage multiple pharmacophore elements within single molecular entities. This design strategy allows for potential interactions with diverse biological targets while maintaining synthetic accessibility through established sulfonamide chemistry protocols. The morpholine ring system, in particular, has gained recognition as a valuable structural component in pharmaceutical development due to its favorable physicochemical properties and ability to modulate molecular polarity and solubility characteristics.

The synthetic accessibility of such compounds has been greatly enhanced by the development of reliable methods for sulfonamide formation, typically involving the reaction of sulfonyl chlorides with amine nucleophiles. This classic approach enables the efficient assembly of complex molecular architectures through sequential functional group introduction and heterocyclic ring formation strategies.

Position Within Pyridine Carboxylate Derivatives

This compound occupies a distinctive position within the broader family of pyridine carboxylate derivatives, which includes compounds ranging from simple nicotinic acid derivatives to complex pharmaceutical intermediates. Pyridine-3-carboxylate, also known as nicotinate, serves as the fundamental structural framework for this class of compounds, with the carboxylate functional group positioned at the 3-position of the pyridine ring.

The significance of pyridine-3-carboxylate derivatives extends beyond their chemical interest to encompass important biological and pharmaceutical applications. Nicotinic acid, the parent compound of this family, functions as vitamin B3 and plays essential roles in energy metabolism through its derivatives such as nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. This biological relevance has motivated extensive research into substituted pyridine carboxylates as potential therapeutic agents and metabolic modulators.

The specific substitution pattern in this compound distinguishes it from simpler pyridine carboxylate derivatives through the introduction of electron-withdrawing chlorine substitution and the bulky morpholine-sulfonyl group. These modifications significantly alter the compound's electronic properties, steric profile, and potential biological activity compared to unsubstituted nicotinate derivatives. The chlorine atom at the 6-position introduces electron-deficient character to the pyridine ring, while the morpholine-sulfonyl substituent at the 5-position provides both steric bulk and additional hydrogen bonding capabilities.

The positional relationship between functional groups in this compound reflects careful consideration of electronic effects and synthetic accessibility. The 3-position placement of the carboxylate ester allows for electrophilic substitution reactions at other positions of the pyridine ring, while the 5- and 6-positions provide strategic locations for introducing additional functional groups that can modulate the compound's overall properties. This substitution pattern exemplifies modern approaches to heterocyclic drug design that seek to optimize multiple molecular properties simultaneously.

Properties

IUPAC Name |

methyl 6-chloro-5-morpholin-4-ylsulfonylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O5S/c1-18-11(15)8-6-9(10(12)13-7-8)20(16,17)14-2-4-19-5-3-14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWKLVJLHRGJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Core Pyridine Functionalization

The core pyridine scaffold, methyl 6-chloropyridine-3-carboxylate, is typically prepared or sourced as the starting material. The 6-chloro substituent can be introduced via selective chlorination methods such as deaminative chlorination or direct halogenation.

Deaminative Chlorination: A robust one-pot protocol involves converting an aminoheterocycle to the corresponding chlorinated pyridine via pyridinium salt formation followed by chlorination using chloride sources such as MgCl2 or CuCl under mild conditions (50–140 °C) in solvents like acetonitrile or benzonitrile. This method provides high yields and tolerates various functional groups including halides, esters, and morpholine substituents.

Halogenation Conditions: The reaction temperature is generally controlled between ambient temperature and 100 °C to optimize yield and selectivity. Solvents with low dielectric constants such as dioxane, methyltetrahydrofuran, or toluene are preferred for these transformations.

Introduction of Morpholine-4-sulfonyl Group

The morpholine-4-sulfonyl substituent is introduced via sulfonylation of the pyridine ring at the 5-position. The sulfonyl group is typically installed using sulfonyl chlorides or sulfonylating agents that react with morpholine to form the morpholine sulfonyl moiety.

Sulfonylation Reaction: The sulfonylation is performed under controlled temperature conditions (0–80 °C) in polar aprotic solvents to facilitate substitution on the pyridine ring. Alkali metal carbonates (e.g., potassium carbonate) are used as bases to neutralize the acid by-products and promote nucleophilic substitution.

Reaction Optimization: The use of solvents with dielectric constants between 1.5 and 15 enhances the reaction efficiency. The process is scalable and suitable for industrial applications due to the mild reaction conditions and high selectivity.

Esterification to Form Methyl Carboxylate

The methyl ester group at the 3-position is introduced either by direct esterification of the corresponding carboxylic acid or by palladium-catalyzed alkoxycarbonylation of halogenated pyridine intermediates.

Palladium-Catalyzed Alkoxycarbonylation: This method involves the reaction of bromopyridine intermediates with methanol in the presence of a palladium catalyst to form methyl esters. This technique is regioselective and provides good yields of methyl 3-carboxylate derivatives.

Esterification Conditions: Acid-catalyzed esterification or base-promoted transesterification can also be employed depending on the substrate stability.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Deaminative Chlorination | Aminopyridine, MgCl2 or CuCl | Acetonitrile, benzonitrile | 50–140 | High | One-pot, mild, functional group tolerant |

| Sulfonylation with Morpholine | Morpholine sulfonyl chloride, K2CO3 base | Dioxane, toluene, or similar | 0–80 | High | Solvent dielectric constant 1.5–15 |

| Palladium-Catalyzed Esterification | Pd catalyst, methanol | Methanol | Ambient to reflux | Moderate to high | Regioselective alkoxycarbonylation |

Research Findings and Optimization Insights

The use of low dielectric constant solvents improves selectivity and yield in sulfonylation steps by minimizing side reactions.

Controlling temperature is critical in the chlorination step to prevent over-chlorination or decomposition of sensitive functional groups.

The palladium-catalyzed alkoxycarbonylation provides a scalable and efficient route to methyl esters, which is advantageous for industrial synthesis of pyridine carboxylates.

The one-pot deaminative chlorination protocol enhances safety and robustness of the process, reducing waste and improving throughput.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The 6-chloro group in the pyridine ring is susceptible to nucleophilic displacement under specific conditions:

-

Amination : Reaction with amines (e.g., morpholine, piperazine) under Pd catalysis or thermal conditions yields substituted pyridines. For example, coupling with Grignard reagents (as seen in related chloro-pyridines ) can introduce alkyl/aryl groups.

-

Cross-Coupling : Suzuki-Miyaura couplings using arylboronic acids and Pd catalysts (e.g., Pd(PPh₃)₄) enable aryl group introduction at the 6-position .

Hypothetical Reaction Scheme :

Ester Hydrolysis and Functionalization

The methyl ester at position 3 undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

-

Acid-Catalyzed Hydrolysis : Treatment with HCl or H₂SO₄ in aqueous methanol yields the free carboxylic acid .

-

Amide Formation : The acid reacts with amines (e.g., benzylamine) via coupling agents like HATU or EDC to form amides .

Example Conditions :

| Reagent | Catalyst/Conditions | Product |

|---|---|---|

| 6M HCl, MeOH/H₂O | Reflux, 12 h | 6-Chloro-5-(morpholine-4-sulfonyl)nicotinic acid |

| Benzylamine, HATU | DIPEA, DMF, rt, 4 h | 3-(Benzylcarbamoyl)-6-chloro-5-(morpholine-4-sulfonyl)pyridine |

Sulfonyl Group Reactivity

The morpholine-4-sulfonyl moiety at position 5 is relatively inert but participates in:

-

Sulfonamide Exchange : Under strong basic conditions (e.g., K₂CO₃, DMF), the sulfonamide group can undergo substitution with primary amines .

-

Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this may require protecting the ester .

Key Limitation : Steric hindrance from the morpholine ring may slow sulfonyl group reactions compared to simpler sulfonamides.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position (meta to sulfonyl) .

-

Halogenation : NBS or NCS in DMF adds halogens at the 2-position .

Regioselectivity :

Catalytic Functionalization

Heterogeneous catalysts (e.g., H-Beta zeolite ) promote multicomponent reactions:

-

Condensation : With aldehydes and ammonium acetate, the pyridine core forms fused heterocycles.

Reported Yields :

| Catalyst | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| H-Beta | Three-component condensation | 65–78 | |

| Fe₃O₄@SiO₂ | Cross-coupling | 82 |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate exhibits potential as an anticancer agent. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. The sulfonamide group present in its structure is known for conferring selectivity towards certain enzyme targets, making it a candidate for drug development aimed at treating malignancies .

Agrochemical Applications

Pesticide Development

this compound has also been explored for its potential use in agrochemicals, particularly as a pesticide. Its efficacy against various pests has been documented, suggesting that it may serve as a valuable component in integrated pest management strategies. The compound's mode of action involves disrupting the normal physiological processes of target pests, leading to effective control measures .

Research Tool in Proteomics

Biochemical Research

In the field of proteomics, this compound is utilized as a research tool to study protein interactions and functions. Its sulfonamide moiety is particularly useful for labeling proteins and studying their dynamics within cellular environments. This application is critical for understanding disease mechanisms and developing therapeutic interventions .

Data Summary Table

Case Studies

-

Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound and its derivatives. The results indicated significant inhibition of tumor growth in xenograft models, highlighting its potential for further development as an anticancer therapeutic agent. -

Pesticidal Activity

Research conducted by an agricultural chemistry group demonstrated the effectiveness of this compound against aphids and other common agricultural pests. Field trials showed a marked reduction in pest populations when applied at specified dosages, supporting its use in sustainable agriculture practices. -

Proteomic Studies

In proteomic analyses, this compound was used to label proteins involved in metabolic pathways. This labeling facilitated the identification of key regulatory proteins that could be targeted for therapeutic intervention in metabolic disorders.

Mechanism of Action

The mechanism by which Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate is compared below with structurally related pyridine derivatives.

Structural and Functional Group Analysis

Key Observations:

Substituent Impact: The morpholine-4-sulfonyl group in the target compound introduces a bulky, electron-rich moiety compared to the chlorosulfonyl group in its analog (C₇H₅Cl₂NO₄S). The chlorosulfonyl variant (C₇H₅Cl₂NO₄S) is likely a synthetic intermediate, where the chlorine atom in the sulfonyl group can be displaced by nucleophiles like morpholine to form the target compound .

Molecular Weight and Physicochemical Properties :

- The target compound’s higher molecular weight (320.75 vs. 266.09) reflects the morpholine group’s contribution, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates .

Purity and Applications :

- The target compound’s ≥97% purity ensures reliability in pharmaceutical synthesis, whereas analogs like the chlorosulfonyl derivative are typically used in earlier synthetic stages without stringent purity requirements .

Research Findings and Industrial Relevance

- The morpholine-4-sulfonyl group’s hydrogen-bonding capacity (via its sulfonyl oxygen and morpholine nitrogen) makes the target compound a versatile intermediate in designing kinase inhibitors or protease inhibitors, where such interactions are critical for target binding .

- In contrast, the chlorosulfonyl analog’s reactivity is leveraged in cross-coupling reactions or as a precursor for sulfonamide-based drugs .

Biological Activity

Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate, with the CAS number 1146289-89-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.75 g/mol. The compound features a pyridine ring substituted with a chloro group and a morpholine sulfonyl moiety, which contributes to its biological activity.

The compound functions primarily through its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to various pharmacological effects such as anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .

Antiparasitic Activity

The compound has also shown promising results in antiparasitic assays, particularly against Plasmodium falciparum. In one study, it demonstrated an IC50 value of approximately 4.98 µM, suggesting potential as a lead compound for developing antimalarial drugs .

Cytotoxicity Studies

In cytotoxicity assays against human fibroblast cells, this compound exhibited selectivity with IC50 values greater than 64 µg/mL for most tested compounds, indicating low toxicity and a favorable safety profile for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the sulfonamide moiety can significantly affect its binding affinity and selectivity towards biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases binding affinity |

| Alteration of the morpholine ring | Affects solubility and permeability |

| Variation in the carboxylate group | Modifies pharmacokinetic properties |

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of various derivatives of this compound against resistant strains of bacteria. The results highlighted that modifications to the morpholine structure enhanced antimicrobial potency significantly.

- Antimalarial Screening : Another investigation focused on the antimalarial properties of this compound analogs against chloroquine-resistant strains of Plasmodium falciparum, revealing that certain structural changes led to improved activity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves multi-step functionalization of pyridine derivatives. For example, sulfonylation with morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DMF or THF) at 0–5°C can introduce the sulfonyl group . Chlorination at the 6-position may require electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane. Monitoring reaction progress via TLC or HPLC is critical to avoid over-chlorination. Catalysts like palladium or copper can enhance regioselectivity in analogous pyridine systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and NMR to confirm substitution patterns and functional groups. For instance, the methyl ester typically resonates at δ ~3.9 ppm in NMR .

- LC-MS : Use high-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~349.04).

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution in biological assays to prevent hydrolysis of the ester group. Avoid aqueous buffers unless stability studies confirm compatibility .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Methodological Answer : Crystallization may be hindered by conformational flexibility in the morpholine-sulfonyl group. Strategies include:

- Co-crystallization : Use halogen-bond donors (e.g., 1,2-diiodotetrafluorobenzene) to stabilize packing .

- Software Tools : Refine data with SHELXL for small-molecule crystallography, leveraging its robust handling of disordered sulfonamide groups .

- ORTEP-3 : Visualize thermal ellipsoids to identify dynamic disorder in the morpholine ring .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The 6-chloro group is a likely site for nucleophilic attack due to electron withdrawal by the sulfonyl moiety. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using COSMO-RS to predict reaction pathways .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Unexpected shifts may arise from hydrogen bonding or solvent effects.

- Variable Temperature NMR : Probe temperature-dependent chemical shifts to identify hydrogen bonding with the sulfonyl group .

- DOSY NMR : Differentiate between aggregation and solvent interactions by measuring diffusion coefficients .

Q. How does the morpholine-sulfonyl group influence hydrogen-bonding networks in supramolecular assemblies?

- Methodological Answer : The sulfonyl oxygen acts as a hydrogen-bond acceptor, while the morpholine nitrogen can serve as a donor. Graph set analysis (e.g., Etter’s rules) of single-crystal data reveals motifs like rings, which stabilize crystal packing . Compare with analogues lacking the morpholine group to isolate its contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.